2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine
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Overview
Description
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine is a complex organic compound characterized by its unique molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Formation of the Pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Methoxy Group: This is achieved through methylation reactions using reagents like methyl iodide.
Attachment of the Dichlorobenzyl and Dichlorophenoxy Groups: These groups are introduced via nucleophilic substitution reactions, often using reagents such as sodium hydride and dichlorobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce dechlorinated derivatives.
Scientific Research Applications
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methylpyrimidine
- **2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-ethoxypyrimidine
Uniqueness
2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its methoxy group, in particular, may enhance its stability and reactivity compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-(3,5-dichlorophenoxy)-2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl4N2O2S/c1-25-16-8-23-18(27-9-10-2-3-14(21)15(22)4-10)24-17(16)26-13-6-11(19)5-12(20)7-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVERWRQBWPQRGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC(=CC(=C2)Cl)Cl)SCC3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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